molecular formula C16H12O4 B1217343 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- CAS No. 25060-18-8

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-

Cat. No. B1217343
CAS RN: 25060-18-8
M. Wt: 268.26 g/mol
InChI Key: UEIREGKJDNBMLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,10-Anthracenedione derivatives involves various chemical reactions, showcasing the compound's versatility. For example, the reduction of 1,8-dimethoxyanthracenedione with zinc dust and aqueous ammonia or with SnCl2 in HCl and acetic acid leads to different isomeric products, highlighting the influence of reaction conditions on product distribution (Prinz et al., 1996). Another study demonstrates the synthesis of dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone through methylation, reduction, and demethylation processes, yielding a total yield of 37% (Shi-jun Zheng, 2005).

Molecular Structure Analysis

The molecular structure and conformation of anthracene derivatives, such as the cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, have been determined using X-ray crystallographic analysis. This analysis revealed specific orientations and interactions at the molecular level, providing insights into the compound's structural properties (Zacharias et al., 1977).

Chemical Reactions and Properties

9,10-Anthracenedione derivatives participate in various chemical reactions, including photocatalytic oxygenation processes. For instance, visible light irradiation of 9,10-dimethylanthracene in the presence of an electron-transfer photocatalyst results in the formation of oxygenation products, demonstrating the compound's reactivity towards radical coupling with dioxygen (Kotani et al., 2004).

Physical Properties Analysis

The physical properties of 9,10-Anthracenedione derivatives, such as crystal packing structures and hydrogen bonding patterns, have been elucidated through X-ray crystallographic analysis. These studies reveal the significance of chalcogen−chalcogen interactions in determining the molecular packing arrangements of anthracene derivatives (Kobayashi et al., 2005).

Chemical Properties Analysis

The chemical properties of 9,10-Anthracenedione derivatives are influenced by their functional groups and structural modifications. Syntheses of new derivatives have explored the effects of substituents on the compound's redox properties, demonstrating the potential for applications in molecular electronics and as redox-active switches (Seidel et al., 2013).

Scientific Research Applications

Antitumor Activity and Clinical Studies

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- (referred to as dihydroxyanthracenedione in some studies) and its derivatives have been extensively studied for their antitumor activities. Early phase clinical studies have explored its efficacy in treating various forms of cancer, including advanced breast cancer and acute leukemia. For instance, dihydroxyanthracenedione showed a wide spectrum of antitumor activity in experimental systems, leading to a phase I clinical study that recommended phase II studies for further evaluation of its efficacy in cancer treatment (Valdivieso et al., 1981). Similarly, mitoxantrone, a derivative of dihydroxyanthracenedione, demonstrated comparable efficacy and less acute toxicity than the most active currently available single agents in advanced breast cancer treatment, indicating its potential as a less toxic alternative to traditional chemotherapy agents (Cornbleet et al., 1984).

Pharmacokinetics and Toxicity Profiles

The pharmacokinetics and toxicity profiles of dihydroxyanthracenedione derivatives have been a focus of several studies. Phase I and II clinical trials have assessed the dose-limiting toxicities, recommended doses for further studies, and observed antitumor activities across a range of solid tumors and hematological cancers. A notable study on BBR 2778, an anthracenedione analogue, highlighted its reduced potential for cardiotoxicity compared to other anthracyclines, with neutropenia being the dose-limiting toxicity (Dawson et al., 2000).

Comparative Efficacy and Safety

Comparative studies have been instrumental in positioning dihydroxyanthracenedione derivatives within the broader context of cancer therapy. For example, a randomized trial comparing mitoxantrone to doxorubicin in patients with stage IV breast cancer found mitoxantrone to be as active as doxorubicin, with significantly less nausea, vomiting, stomatitis, and alopecia, suggesting its role as a viable alternative with a more favorable toxicity profile (Allegra et al., 2004).

Potential for New Therapeutic Indications

The versatility of dihydroxyanthracenedione derivatives is further exemplified by studies investigating new therapeutic indications. A phase II study in children with acute myeloid leukemia (AML) evaluated the efficacy of mitoxantrone as part of induction chemotherapy, contributing to an improved understanding of its role in pediatric oncology (Gibson et al., 2011).

properties

IUPAC Name

1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-7-8(2)14(18)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIREGKJDNBMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179754
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-

CAS RN

25060-18-8
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
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Record name 2,3-Dimethylquinizarin
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